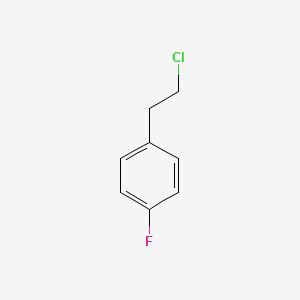

1-(2-Chloroethyl)-4-fluorobenzene

Descripción

Significance of Fluorine and Chlorine Substituents in Aromatic Systems

The presence of fluorine and chlorine atoms on an aromatic ring imparts specific characteristics to the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly impact the reactivity of the aromatic ring. numberanalytics.comnih.gov This can make the ring less susceptible to electrophilic substitution and can influence the acidity of nearby functional groups. nih.gov The carbon-fluorine bond is the strongest in organic chemistry, which often enhances the thermal and metabolic stability of the molecule. nih.gov

Chlorine, while also electronegative, is less so than fluorine. It also exerts an electron-withdrawing inductive effect, but its larger size compared to hydrogen can introduce steric hindrance, influencing the regioselectivity of reactions. The presence of both fluorine and chlorine on the same aromatic ring, as in 1-(2-Chloroethyl)-4-fluorobenzene, creates a unique electronic environment that can be exploited in various synthetic strategies.

Academic Context of this compound Research

This compound is primarily of interest in academic and industrial research as an intermediate for the synthesis of more complex molecules. ossila.com Its bifunctional nature, possessing both a reactive chloroethyl side chain and a substituted aromatic ring, allows for a variety of chemical transformations. The chloroethyl group can participate in nucleophilic substitution reactions, while the fluorinated benzene (B151609) ring can undergo further aromatic substitution or be used to modulate the properties of a target molecule. Research involving this compound often focuses on its use in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 332-43-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C8H8ClF | sigmaaldrich.comsigmaaldrich.comchemicalbook.comuni.luscbt.com |

| Molecular Weight | 158.60 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 89 °C | alfachemch.com |

| Density | 1.507 g/cm³ | alfachemch.com |

| Refractive Index | 1.507 | alfachemch.com |

Table 2: Spectroscopic Data of a Related Compound

A synthesis of the related compound, 1-(2-Chloroethyl)-3-fluorobenzene, provides insight into the spectroscopic characteristics of such molecules. chemicalbook.com

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.30-7.24 (m, 1H), 7.00-6.91 (m, 3H), 3.70 (t, J = 7.1 Hz, 2H), 3.05 (t, J = 7.3 Hz, 2H) |

| ¹⁹F NMR (376 MHz, CDCl₃) δ | -113.1 (m, 1F) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 162.9 (d, JC-F = 246.6 Hz), 140.5 (m), 130.0 (d, JC-F = 8.7 Hz), 124.5 (d, JC-F = 1.9 Hz), 115.8 (d, JC-F = 21.2 Hz), 113.8 (d, J = 20.2 Hz), 44.5, 38.7 |

| HRMS (EI) m/z | [M]⁺ Calcd for C₈H₈ClF: 158.0299, Found: 158.0290 |

Source: chemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUURRVXQCVXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186846 | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-43-4 | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Chloroethyl 4 Fluorobenzene

Established Synthetic Routes and Precursors

Traditional methods for synthesizing 1-(2-Chloroethyl)-4-fluorobenzene predominantly rely on the chemical modification of precursor molecules, particularly phenethyl alcohol analogues, through well-understood chlorination reactions.

Derivatization from Phenethyl Alcohol Analogues

The most common and direct precursor for the synthesis of this compound is its corresponding alcohol analogue, 2-(4-fluorophenyl)ethanol. This route involves a substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. The conversion of alcohols into alkyl halides is a fundamental transformation in organic synthesis. nih.gov The starting alcohol, 2-(4-fluorophenyl)ethanol, is readily accessible and serves as a key intermediate. The general strategy is to convert the poor leaving group (hydroxide, OH⁻) into a better one, which can then be displaced by a chloride nucleophile. nih.gov

A representative reaction, demonstrated for the closely related isomer 2-(3-fluorophenyl)ethanol, involves treatment with triphenylphosphine (B44618) in carbon tetrachloride. This mixture is heated, typically around 90°C, to yield the corresponding chloroethyl-fluorobenzene. researchgate.net This method, known as the Appel reaction, proceeds by forming a phosphonium (B103445) salt intermediate, which facilitates the displacement of the oxygen by chloride.

Chlorination Strategies with Specific Reagents

A variety of chlorinating agents can be employed for the conversion of 2-(4-fluorophenyl)ethanol to its chlorinated counterpart. The choice of reagent can influence reaction conditions, yield, and stereochemical outcome if a chiral center were present.

Thionyl Chloride (SOCl₂): This is one of the most common reagents for converting primary alcohols to alkyl chlorides. doubtnut.comsciforum.net The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. nih.govsciforum.net The reaction can be performed neat or in a non-coordinating solvent. youtube.com Often, a base like pyridine (B92270) is added to neutralize the HCl generated. The mechanism typically involves the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by a chloride ion. nih.govdoubtnut.com The addition of catalytic amounts of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent, an active chlorinating agent. youtube.com

Sulfonyl Chlorides: Reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) offer a milder, two-step alternative. youtube.com The alcohol is first converted to a sulfonate ester (e.g., a mesylate or tosylate), which is an excellent leaving group. Subsequent reaction with a chloride salt, such as lithium chloride, in a suitable solvent then effects an Sₙ2 displacement to form the alkyl chloride.

Triphenylphosphine and Carbon Tetrachloride: As mentioned, the combination of PPh₃ and CCl₄ (acting as both the chlorine source and solvent) is an effective method for this transformation. researchgate.net This approach is generally mild and avoids the strongly acidic conditions of reagents like SOCl₂.

Table 1: Comparison of Established Chlorination Reagents for Alcohol Derivatization

| Reagent System | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux (neat) or in solvent (e.g., DCM) youtube.com | SO₂, HCl | Byproducts are gaseous, simplifying workup. sciforum.net |

| SOCl₂ / Pyridine | 0°C to room temperature | Pyridinium hydrochloride, SO₂ | Pyridine neutralizes generated HCl. |

| Triphenylphosphine (PPh₃) / CCl₄ | Heated (e.g., 90°C) researchgate.net | Triphenylphosphine oxide, Chloroform | Known as the Appel Reaction; mild conditions. |

| Sulfonyl Chloride (e.g., MsCl) then LiCl | Two steps: 1) Base (e.g., Et₃N), 0°C. 2) Heat with LiCl in solvent (e.g., acetone). | Triethylammonium chloride, Mesylate salt | Two-step process via a stable sulfonate ester intermediate. youtube.com |

Novel Synthetic Approaches and Catalyst Development

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods. These include transition-metal-free approaches and catalytic processes that activate otherwise inert C-H bonds or utilize alternative precursors.

Transition-Metal-Free Methodologies

The development of synthetic routes that avoid transition metals is a significant goal in green chemistry, reducing cost and potential metal contamination in the final product. For the synthesis of compounds like this compound, this could involve novel base-catalyzed or multi-component reactions. For instance, methodologies have been developed for the transition-metal-free synthesis of various heterocycles from functionalized precursors. rsc.orgresearchgate.net While not directly applied to the target compound, the principles of using strong bases or precisely designed multi-component reactions to build molecular complexity without metal catalysts represent an active area of research that could yield new pathways. rsc.org

Catalytic C-Cl Activation Processes

A truly innovative approach to forming this compound would be the direct, selective chlorination of an inert C(sp³)–H bond on a readily available precursor like 4-fluoroethylbenzene. This circumvents the need for pre-functionalized substrates such as alcohols. Recent breakthroughs have focused on using catalysts to activate specific C-H bonds for halogenation.

Iron-based catalysts have shown promise in this area. Bioinspired iron complexes can catalyze the chlorination of C(sp³)–H bonds, including benzylic positions, which are structurally similar to the target site in 4-fluoroethylbenzene. nih.govresearchgate.net For example, an iron-catalyzed method using tert-butyl hypochlorite (B82951) has been developed for the chlorination of ethylbenzene. youtube.com Photocatalysis offers another powerful tool, where visible light is used to generate reactive radical species. beilstein-journals.orgacs.org Chlorine radicals, generated photocatalytically from a simple chloride source, are capable of abstracting a hydrogen atom from a C-H bond, which is followed by a chlorine transfer to form the C-Cl bond. beilstein-journals.orgnih.gov These late-stage functionalization techniques are highly sought after for their efficiency and selectivity. researchgate.netnih.gov

Deaminative Halogenation in Primary Amine Substrates

A powerful alternative to alcohol precursors is the use of primary amines. The corresponding amine precursor, 2-(4-fluorophenyl)ethan-1-amine, is a viable starting material. beilstein-journals.org Classical methods like the Sandmeyer reaction convert an amine to a diazonium salt, which is then displaced by a halide. However, modern variations offer milder and more efficient protocols.

Recent research has detailed the deaminative halogenation of primary amines using N-anomeric amide reagents in the presence of a halogen source like carbon tetrachloride. beilstein-journals.org This approach provides a direct and robust conversion of the amino group to a chlorine atom under mild conditions. Another advanced method employs pyrylium (B1242799) reagents to activate the amine, facilitating its conversion to a halide without the need for explosive diazonium intermediates or harsh conditions, making it suitable for complex molecules. nih.gov This strategy transforms the C-NH₂ group into a versatile C-Cl bond, bridging the gap between readily available amines and the valuable chemistry of alkyl halides.

Table 2: Summary of Novel Synthetic Strategies

| Methodology | Precursor | Key Features |

|---|---|---|

| Catalytic C(sp³)–H Chlorination | 4-Fluoroethylbenzene | Direct functionalization of an inert C-H bond; often uses iron or photocatalysis. acs.org |

| Deaminative Chlorination | 2-(4-Fluorophenyl)ethan-1-amine | Modern alternative to the Sandmeyer reaction; uses reagents like N-anomeric amides or pyrylium salts. beilstein-journals.orgnih.gov |

| Transition-Metal-Free Reactions | Various | Avoids metal catalysts, promoting green chemistry principles; relies on base catalysis or MCRs. rsc.orgresearchgate.net |

Multi-Step Synthesis Pathways Involving this compound Intermediates

The primary role of this compound in multi-step synthesis is as an alkylating agent. The carbon-chlorine bond in the ethyl side chain is susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a wide array of N-(4-fluorophenethyl) derivatives. This strategy is particularly prevalent in the development of neurologically active compounds and other pharmaceutical agents.

A common synthetic pathway involves the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction, typically carried out in the presence of a base to neutralize the generated hydrochloric acid, results in the formation of a new carbon-nitrogen bond. This straightforward yet powerful reaction is a cornerstone for building molecular complexity.

For instance, in the development of ligands for the dopamine (B1211576) transporter (DAT), a critical protein in neuroscience research, the 4-fluorophenethyl group is a common structural motif. The synthesis of N-substituted-3β-(4'-halophenyl)nortropanes, which are potent DAT ligands, often employs this compound or its bromo-analogue as a key intermediate. nih.gov The general scheme involves the N-alkylation of a nortropane scaffold.

Table 1: Representative Multi-Step Synthesis using this compound

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Intermediate Product | Final Product Class |

| This compound | Nortropane Derivative | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | N-(4-fluorophenethyl)nortropane derivative | Dopamine Transporter (DAT) Ligands |

| This compound | Piperazine | Base (e.g., Triethylamine), Solvent (e.g., DMF) | 1-(4-Fluorophenethyl)piperazine | Serotonin Receptor Modulators |

| This compound | 4-Aminophenol | Base (e.g., NaOH), Phase Transfer Catalyst | 4-((4-Fluorophenethyl)amino)phenol | Precursors for Bioactive Amides |

The resulting N-(4-fluorophenethyl) amines can undergo further transformations. For example, subsequent acylation, sulfonation, or coupling reactions can be performed on the amine or other functional groups within the molecule to yield a diverse library of compounds for biological screening.

Derivatization Strategies for Advanced Chemical Synthesis

Derivatization of this compound is centered on the reactivity of the chloroethyl group. This functional handle allows for the attachment of the 4-fluorophenethyl fragment to various molecular scaffolds, a critical step in medicinal chemistry and materials science.

The most common derivatization is nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles.

Common Nucleophiles for Derivatization:

Amines (R-NH₂): Leads to the formation of secondary amines, a key linkage in many biologically active molecules.

Azides (N₃⁻): Produces azides which can be subsequently reduced to primary amines or used in "click chemistry" cycloaddition reactions.

Thiolates (R-S⁻): Forms thioethers, introducing sulfur into the molecular structure.

Carboxylates (R-COO⁻): Yields esters, which can serve as prodrugs or be hydrolyzed to alcohols.

Cyanides (CN⁻): Extends the carbon chain by one atom, producing a nitrile that can be hydrolyzed to a carboxylic acid or reduced to an amine.

This versatility allows chemists to systematically modify a lead compound, a process known as structure-activity relationship (SAR) studies, to optimize its biological activity, selectivity, and pharmacokinetic properties.

The generation of macrocycle libraries is a prominent strategy in modern drug discovery, as these structures can offer a unique combination of conformational rigidity and binding affinity, often targeting challenging protein-protein interactions. While direct examples of this compound in large-scale macrocycle library synthesis are not extensively documented in readily available literature, its structural motifs are highly relevant to the building blocks used in such endeavors.

A bifunctional intermediate derived from or analogous to this compound could be a valuable component in macrocyclization. For example, a second reactive site could be introduced onto the fluorophenyl ring via electrophilic substitution. This creates a monomer with two reactive handles, capable of participating in ring-closing reactions.

A powerful methodology for generating macrocycle libraries is solid-phase synthesis. nih.gov This technique involves attaching a building block to a solid resin, followed by sequential chemical reactions to build the macrocycle, which is then cleaved from the resin at the final step. This approach is highly amenable to automation and the creation of large, diverse libraries.

Table 2: Conceptual Solid-Phase Strategy for Macrocycle Generation

| Step | Description | Key Reagent/Component | Purpose |

| 1. Resin Loading | The first building block is attached to a solid support (resin). | Rink Amide Resin | Anchoring the synthesis to a solid phase for easy purification. |

| 2. Deprotection | A protecting group is removed from the resin-bound molecule. | Piperidine (B6355638) in DMF | Exposing a reactive site (e.g., an amine) for the next coupling step. |

| 3. Peptide Coupling | Subsequent amino acid or linker building blocks are added sequentially. | Fmoc-protected amino acids, coupling agents (e.g., HATU) | Elongating the linear precursor of the macrocycle. |

| 4. On-Resin Cyclization | The linear precursor is treated with reagents to induce ring closure. | Base (e.g., DIPEA) in a dilute solution | Promoting intramolecular reaction to form the macrocyclic ring. |

| 5. Cleavage | The completed macrocycle is cleaved from the solid resin. | Trifluoroacetic acid (TFA) cocktail | Releasing the final product into solution for purification and screening. |

In a relevant example, a library of 480 macrocyclic peptides containing a fluorosulfate (B1228806) (OSF) electrophile was generated using a solid-phase synthesis approach. nih.gov This library was designed for chemoproteomic applications to identify novel protein binders. The synthesis utilized Fmoc-protected amino acid building blocks, including an unnatural amino acid bearing the reactive electrophile, which were sequentially coupled on a resin. nih.gov The final step involved on-resin cyclization before cleaving the final macrocycles for screening. nih.gov This illustrates the modular and high-throughput nature of modern macrocycle synthesis, a strategy for which functionalized derivatives of this compound could potentially be adapted as specialized building blocks.

Mechanistic Investigations of 1 2 Chloroethyl 4 Fluorobenzene Reactivity

Electrophilic Aromatic Substitution Reaction Dynamics

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on 1-(2-chloroethyl)-4-fluorobenzene are dictated by the combined electronic influences of the fluoro and 2-chloroethyl substituents.

The benzene ring in this compound is substituted with two groups that modulate its reactivity towards incoming electrophiles: a fluorine atom and a 2-chloroethyl group.

2-Chloroethyl Substituent: The 2-chloroethyl group (-CH₂CH₂Cl) is primarily an alkyl group attached to the benzene ring. Alkyl groups are generally activating due to hyperconjugation and a weak electron-donating inductive effect (+I). However, the presence of the electronegative chlorine atom on the ethyl chain introduces a deactivating inductive effect (-I). This effect diminishes with distance, so its impact on the aromatic ring is less pronounced than that of a directly attached chlorine. The net effect of the -CH₂CH₂Cl group is typically weakly deactivating or, in some contexts, very weakly activating compared to an unsubstituted alkyl group.

The combined presence of a deactivating fluoro group and a weakly deactivating 2-chloroethyl group renders the aromatic ring of this compound significantly less reactive towards electrophilic attack than benzene itself.

Table 1: Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)

| Compound | Substituent | Relative Rate of Nitration | Electronic Effect |

|---|---|---|---|

| Benzene | -H | 1 | Reference |

| Toluene | -CH₃ | 25 | Activating (+I, Hyperconjugation) |

| Fluorobenzene (B45895) | -F | 0.15 | Deactivating (-I > +R) |

| Chlorobenzene (B131634) | -Cl | 0.033 | Deactivating (-I > +R) |

Regioselectivity in EAS is determined by which substituent directs the incoming electrophile to a specific position (ortho, meta, or para). This is governed by the ability of the substituent to stabilize the cationic intermediate, known as the arenium ion or sigma complex, that forms during the reaction. libretexts.org

Directing Effects: Both the fluorine atom and the alkyl-based 2-chloroethyl group are ortho-, para-directors . vaia.comlibretexts.org This is because their resonance (+R for F) or hyperconjugation (+I for the alkyl portion) effects can effectively stabilize the positive charge of the arenium ion when the electrophile attacks at the ortho or para positions. libretexts.org In contrast, attack at the meta position does not allow for this direct resonance stabilization.

Selectivity in this compound: Since the two substituents are para to each other, the available positions for substitution are the four carbons ortho to either the fluorine or the 2-chloroethyl group. The positions at C2 and C6 are ortho to the 2-chloroethyl group and meta to the fluorine. The positions at C3 and C5 are ortho to the fluorine and meta to the 2-chloroethyl group. The ultimate regiochemical outcome depends on the relative directing power of the two groups and the steric hindrance posed by the 2-chloroethyl group. Typically, the activating effect of an alkyl group, even one slightly deactivated by a remote halogen, is a stronger directing force than the deactivating effect of a halogen. Therefore, substitution is generally favored at the positions ortho to the 2-chloroethyl group (C2 and C6).

Table 2: Isomer Distribution in the Nitration of Fluorobenzene

| Isomer | Percentage |

|---|---|

| ortho-Nitrofluorobenzene | 13% |

| meta-Nitrofluorobenzene | 1% |

| para-Nitronfluorobenzene | 86% |

Nucleophilic Substitution Mechanisms and Pathways

Nucleophilic substitution on this compound can theoretically occur at two distinct sites: the aromatic ring (via an SNAr mechanism) or the aliphatic side chain (via SN1/SN2 mechanisms). The following sections focus on the aromatic ring as specified.

Nucleophilic Aromatic Substitution (SNAr) is a stepwise mechanism involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. stackexchange.com This process is distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbons. youtube.com The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to proceed efficiently. These EWGs stabilize the high-energy, negatively charged intermediate, known as a Meisenheimer complex. stackexchange.comvaia.com The first step, the formation of this complex, is typically the slow, rate-determining step. youtube.com

Contrary to its role in aliphatic substitutions (SN1/SN2) where fluoride (B91410) is a poor leaving group, fluorine is an excellent activating group and leaving group in SNAr reactions. nih.gov This apparent anomaly is explained by examining the rate-determining step of the SNAr mechanism.

In this compound, the fluorine atom activates the carbon to which it is attached (C4) for nucleophilic attack. Therefore, under suitable conditions with a strong nucleophile, the fluorine atom can be displaced. The 2-chloroethyl group, being weakly deactivating, offers minimal electronic assistance to this process.

Table 3: Relative Reactivity of Halobenzenes in a Typical SNAr Reaction

| Substrate (p-nitrohalobenzene) | Relative Rate | Reason for Reactivity |

|---|---|---|

| p-Nitrofluorobenzene | 3120 | Strong inductive stabilization of Meisenheimer complex by F |

| p-Nitrochlorobenzene | 1 | Reference |

| p-Nitrobromobenzene | 0.8 | Weaker inductive stabilization than Cl |

| p-Nitroiodobenzene | 0.4 | Weakest inductive stabilization among halogens |

Radical Reaction Pathways and Their Synthetic Utility

Radical reactions offer alternative pathways for the functionalization of this compound. These reactions typically proceed via a three-step mechanism: initiation, propagation, and termination. youtube.com Initiation can be achieved using heat or UV light to generate a radical species.

For this compound, radical reactions would most likely occur on the aliphatic side chain. The C-H bonds of the ethyl group are susceptible to radical abstraction. While there is no highly stabilized benzylic position, a radical initiator can abstract a hydrogen atom from either the α-carbon (adjacent to the ring) or the β-carbon (adjacent to the chlorine). The resulting carbon-centered radical can then participate in further reactions, such as halogenation.

For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a halogen source like N-bromosuccinimide (NBS), radical bromination would likely occur on the side chain. The synthetic utility of such pathways allows for the introduction of additional functional groups onto the side chain, creating more complex molecules from the starting material. Radical reactions involving the aromatic ring itself are less common and typically require more specialized conditions, such as those used in Sandmeyer-type reactions if the molecule were converted to a diazonium salt.

Thermal Decomposition Mechanisms and Kinetic Analysis

The dominant mechanism at lower temperatures is likely to be the unimolecular elimination of hydrogen chloride (HCl), a common pathway for chloroalkanes. This reaction would lead to the formation of 4-fluorostyrene. This type of reaction is known to proceed via a four-membered cyclic transition state.

Another significant decomposition pathway, particularly at higher temperatures, is homolytic cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds. The C-Cl bond is generally weaker than the C-C and C-H bonds in the ethyl side chain, making its cleavage a probable initiation step. This would generate a 2-(4-fluorophenyl)ethyl radical and a chlorine radical. The subsequent reactions of these highly reactive radical species would lead to a variety of products.

The stability of the fluorinated aromatic ring is a crucial factor. The carbon-fluorine (C-F) bond is significantly stronger than the other bonds in the molecule, making the cleavage of the C-F bond less likely under typical pyrolysis conditions. Therefore, the primary decomposition reactions are expected to occur at the chloroethyl side chain.

Detailed Research Findings

While direct kinetic data for this compound is absent, studies on analogous compounds provide valuable insights. For instance, the pyrolysis of 2-chloroethylbenzene has been shown to yield styrene (B11656) and benzene as major products, with the elimination of HCl being a key step. The presence of the fluorine atom on the benzene ring in this compound is expected to influence the electron density of the aromatic ring and potentially affect the stability of intermediates and transition states, thereby altering the reaction kinetics compared to its non-fluorinated counterpart.

Theoretical studies on the decomposition of similar small halogenated hydrocarbons often employ computational methods to determine the potential energy surfaces and predict reaction rate constants. These studies can elucidate the competition between different reaction channels, such as elimination versus bond fission.

Table 1: Postulated Primary Decomposition Pathways of this compound

| Reaction Pathway | Products | Description |

| HCl Elimination | 4-Fluorostyrene, Hydrogen Chloride | A unimolecular elimination reaction, likely proceeding through a four-membered transition state. This is often the dominant pathway at lower pyrolysis temperatures. |

| C-Cl Bond Fission | 2-(4-Fluorophenyl)ethyl radical, Chlorine radical | Homolytic cleavage of the weakest bond in the side chain, initiating a radical chain reaction. This pathway becomes more significant at higher temperatures. |

| C-C Bond Fission | 4-Fluorobenzyl radical, Methyl radical | Cleavage of the carbon-carbon bond in the ethyl group, leading to the formation of different radical species and subsequent rearrangement or combination products. |

Kinetic Analysis

The Arrhenius equation, k = A * exp(-Ea / RT), would describe the temperature dependence of the rate constant (k) for each elementary reaction, where A is the pre-exponential factor and Ea is the activation energy.

Table 2: Representative Kinetic Parameters for Thermal Decomposition of Related Chloroalkanes

| Compound | Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) |

| Ethyl Chloride | HCl Elimination | ~230-250 | ~10¹³ - 10¹⁴ | 400-500 |

| 1,2-Dichloroethane | HCl Elimination | ~200-220 | ~10¹² - 10¹³ | 350-450 |

| 2-Chloroethylbenzene | HCl Elimination | ~210-230 | ~10¹³ | 400-500 |

Note: The data in this table are representative values for analogous compounds and are intended for illustrative purposes. The actual kinetic parameters for this compound may differ.

The kinetic analysis would also need to consider the potential for secondary reactions, where the primary products, such as 4-fluorostyrene, can undergo further decomposition or polymerization at higher temperatures. The presence of radical scavengers, such as nitric oxide or propylene, could be used in experimental studies to suppress radical chain reactions and isolate the unimolecular elimination pathway, allowing for a more straightforward kinetic analysis of this specific reaction.

Advanced Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of 1-(2-Chloroethyl)-4-fluorobenzene. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry, bond strengths, and the masses of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

While specific experimental FT-IR data for this compound is not extensively documented in publicly available literature, analysis of structurally similar compounds and computational studies allow for a reliable prediction of its characteristic infrared absorption bands. For instance, studies on related molecules like 1-chloroethyl benzene (B151609) and 1-(chloromethyl)-4-fluorobenzene provide a basis for assigning the vibrational modes. materialsciencejournal.org

The FT-IR spectrum is expected to be dominated by vibrations of the benzene ring, the chloroethyl group, and the carbon-fluorine bond. Key expected vibrational frequencies are detailed in the table below. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. nih.gov The asymmetric and symmetric stretching vibrations of the CH₂ groups in the chloroethyl moiety would also be prominent. The C-C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ range. nih.gov The C-F stretching vibration is a strong indicator and is expected in a specific region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| CH₂ Asymmetric Stretch | ~2960 |

| CH₂ Symmetric Stretch | ~2880 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C-F Stretch | 1240-1220 |

| C-Cl Stretch | 750-650 |

Note: The data in this table is based on theoretical predictions and analysis of similar compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, FT-Raman spectroscopy offers insights into the vibrational modes of this compound, particularly for non-polar bonds. The FT-Raman spectrum of the related compound 1-(chloromethyl)-4-fluorobenzene has been studied, providing a useful reference. For this compound, the symmetric vibrations of the benzene ring are expected to produce strong Raman signals.

The C-C stretching vibrations of the aromatic ring are observed between 1430 and 1650 cm⁻¹ in similar heteroaromatic compounds. The ring breathing mode, a characteristic vibration of the benzene ring, is also a notable feature in the Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3120-3060 |

| CH₂ Stretch | 2990-2960 |

| C=C Aromatic Ring Stretch | 1600-1500 |

| Ring Breathing Mode | ~1000 |

| C-Cl Stretch | 750-650 |

Note: The data in this table is based on theoretical predictions and analysis of similar compounds.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. For 1-(chloromethyl)-4-fluorobenzene, DFT calculations with a B3LYP functional and a 6-311++G(d,p) basis set have been used to perform PED analysis, confirming the assignments of the observed FT-IR and FT-Raman bands.

A similar computational approach for this compound would be invaluable for definitively assigning its vibrational spectrum. For example, in the related 1-(chloromethyl)-4-fluorobenzene, the C-C stretching vibrations of the benzene ring show a high PED contribution (84-92%), indicating that these modes are relatively pure. The C-H stretching vibrations also exhibit a high PED, typically between 94% and 99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the nuclei within this compound.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The aromatic protons on the benzene ring typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The protons of the chloroethyl group (-CH₂CH₂Cl) will exhibit characteristic triplet signals due to coupling with the adjacent methylene (B1212753) group protons.

Experimental ¹H NMR data for this compound has been reported as follows:

Table 3: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.30-7.24 | Multiplet | - |

| Aromatic-H | 7.00-6.91 | Multiplet | - |

| -CH₂-Cl | 3.70 | Triplet | 7.1 |

| Ar-CH₂- | 3.05 | Triplet | 7.3 |

Data sourced from a study by Shinya, et al. (2022) as cited in ChemicalBook. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in the benzene ring will have distinct chemical shifts influenced by the fluorine and chloroethyl substituents. The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

Experimental ¹³C NMR data for this compound has been reported as follows:

Table 4: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) | Coupling (JC-F, Hz) |

| C-F | 162.9 | 246.6 (d) |

| C-CH₂ | 140.5 | (m) |

| Aromatic C-H | 130.0 | 8.7 (d) |

| Aromatic C-H | 124.5 | 1.9 (d) |

| Aromatic C-H | 115.8 | 21.2 (d) |

| Aromatic C-H | 113.8 | 20.2 (d) |

| -CH₂-Cl | 44.5 | - |

| Ar-CH₂- | 38.7 | - |

Data sourced from a study by Shinya, et al. (2022) as cited in ChemicalBook. chemicalbook.com The notation 'd' indicates a doublet and 'm' indicates a multiplet.

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the identification and structural elucidation of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic environment of the benzene ring and the chloroethyl substituent.

The ¹⁹F NMR spectrum of a substituted fluorobenzene (B45895), such as this compound, typically exhibits a chemical shift in the aromatic fluorine region, which generally spans from -100 ppm to -200 ppm relative to a standard reference compound like trichlorofluoromethane (B166822) (CFCl₃). azom.comthermofisher.com For monofluorobenzene, the chemical shift is approximately -113.15 ppm. colorado.edu The presence of the 2-chloroethyl group at the para position will cause a shift from this value. The electron-withdrawing nature of the chlorine atom and the alkyl chain can influence the electron density around the fluorine atom, thereby affecting its shielding and chemical shift.

The coupling between the fluorine nucleus and the adjacent aromatic protons (ortho- and meta-protons) results in a complex multiplet in the ¹⁹F NMR spectrum. azom.com Specifically, ³JFH (three-bond coupling) and ⁴JFH (four-bond coupling) interactions are observed. azom.com These coupling constants provide valuable information about the substitution pattern on the benzene ring.

Table 1: Representative ¹⁹F NMR Chemical Shifts of Related Fluorinated Compounds

| Compound | Chemical Shift (δ, ppm) vs. CFCl₃ |

| Trichlorofluoromethane (CFCl₃) | 0.00 |

| Monofluorobenzene (C₆H₅F) | -113.15 colorado.edu |

| p-Difluorobenzene (p-FC₆H₄F) | -106.0 ucsb.edu |

| 4-Fluoroiodobenzene | -119.49 acs.org |

| Hexafluorobenzene (C₆F₆) | -164.9 colorado.edu |

This table is for illustrative purposes and shows the typical range of ¹⁹F chemical shifts for similar compounds. The exact chemical shift for this compound would need to be determined experimentally.

Computational NMR Spectroscopy for Chemical Shift Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting NMR chemical shifts. worktribe.comresearchgate.net These in silico approaches can provide theoretical ¹⁹F NMR data that complements experimental findings and aids in structural confirmation. worktribe.com

The prediction of ¹⁹F NMR chemical shifts is more complex than for ¹H NMR due to the significant influence of electronic excited states on the shielding of the fluorine nucleus. wikipedia.org However, modern computational techniques can achieve a reasonable level of accuracy. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals such as B3LYP or ωB97XD and appropriate basis sets (e.g., 6-31G(d), aug-cc-pVDZ), are commonly employed for these calculations. researchgate.netnih.govnih.gov

For this compound, a computational study would involve:

Geometry Optimization: Obtaining the lowest energy conformation of the molecule.

NMR Calculation: Performing a GIAO-DFT calculation on the optimized geometry to compute the ¹⁹F magnetic shielding tensor.

Chemical Shift Determination: The calculated shielding is then referenced to the shielding of a standard compound (e.g., CFCl₃) to predict the chemical shift.

Studies have shown that for fluorinated aromatic compounds, DFT methods can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-4 ppm. researchgate.netnih.gov These predictions can be instrumental in distinguishing between isomers and confirming the assigned structure.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. chemguide.co.uk For this compound (molar mass: 158.60 g/mol ), electron impact (EI) ionization is a common method. nih.gov

In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. chemguide.co.uk The mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern for this compound:

Molecular Ion Peak (M⁺•): A peak corresponding to the intact molecular ion would be expected at m/z 158. The presence of the chlorine atom will result in an M+2 peak (at m/z 160) with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. jove.com

Loss of a Chlorine Atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 123 ([M-Cl]⁺).

Benzylic Cleavage: Fragmentation of the bond between the ethyl group and the benzene ring would lead to the formation of a fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109 and a chloroethyl radical.

Loss of Ethene (McLafferty Rearrangement is not possible): While common in some carbonyl compounds, a classic McLafferty rearrangement is not feasible here. However, loss of an ethene molecule (C₂H₄) from the molecular ion via a different rearrangement could potentially lead to a fragment at m/z 130.

Tropylium Ion Formation: Rearrangement of the fluorobenzyl cation could lead to the formation of a fluorotropylium ion, which is a common and stable fragment in the mass spectra of substituted benzenes.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 158/160 | [C₈H₈ClF]⁺• (Molecular ion) |

| 123 | [C₈H₈F]⁺ |

| 109 | [C₇H₆F]⁺ |

| 96 | [C₆H₄F]⁺ |

This table represents a prediction of the major fragmentation pathways. The actual mass spectrum would need to be obtained experimentally for confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other substituted benzenes, showing characteristic absorption bands arising from π → π* transitions within the aromatic ring. aip.org

Benzene itself exhibits three main absorption bands: the E₁ band (~184 nm), the E₂ band (~204 nm), and the B band (~256 nm). researchgate.net Substitution on the benzene ring affects the energy and intensity of these transitions. The presence of the fluorine atom and the chloroethyl group will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) of these bands. researchgate.net

For fluorobenzene, the analogous transitions to the B₂ᵤ, B₁ᵤ, and E₁ᵤ transitions in benzene are observed. aip.org The introduction of the chloroethyl group in the para position is expected to further modify the electronic spectrum. The specific wavelengths of maximum absorption (λ_max) for this compound would be determined experimentally by recording its UV-Vis spectrum in a suitable solvent.

Density Functional Theory (DFT) Computational Studies

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. arxiv.orgresearchgate.net Geometric optimization using DFT involves finding the minimum energy conformation of this compound by calculating the forces on each atom and adjusting their positions until a stable structure is reached.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would include the C-F and C-Cl bond lengths, the bond lengths and angles within the benzene ring, and the conformation of the chloroethyl side chain. These computationally derived parameters can be compared with experimental data from techniques like X-ray crystallography, if available.

Commonly used DFT functionals for geometry optimization include B3LYP and PBE, often paired with basis sets like 6-31G(d) or larger. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, a DFT calculation can determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO is typically a π-orbital localized on the fluorinated benzene ring, representing the region of highest electron density and the site most susceptible to electrophilic attack.

LUMO: The LUMO is usually a π*-antibonding orbital, also located on the aromatic ring, and represents the region most likely to accept electrons in a chemical reaction.

The HOMO-LUMO gap provides insights into the electronic absorption properties of the molecule, as the lowest energy electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. rsc.org A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more easily excitable.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule by visualizing its electron density distribution. researchgate.net The MEP surface of this compound illustrates the regions of positive, negative, and neutral electrostatic potential, which are key to predicting sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, distinct regions of varying potential are observed. The fluorine atom, being the most electronegative element, creates a region of intense negative potential (typically colored red). This indicates a high electron density, making it a likely site for interaction with electrophiles. Similarly, the chlorine atom also exhibits a negative potential, though generally less intense than that of fluorine. walisongo.ac.id However, halogens like chlorine can also exhibit a "sigma-hole," a region of positive electrostatic potential along the axis of the C-Cl bond, which can influence halogen bonding. cresset-group.com

These potential variations are critical in predicting how the molecule will interact with other molecules, including potential binding partners in a biological system or reactants in a chemical synthesis.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. uni-muenchen.dewisc.edu This analysis transforms the complex wave function of a molecule into localized orbitals corresponding to Lewis structures (bonds and lone pairs), allowing for the quantification of stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

For this compound, NBO analysis reveals significant intramolecular charge transfer and stabilization energies (E(2)). Key interactions include the delocalization of lone pair electrons from the fluorine and chlorine atoms into the antibonding orbitals of the benzene ring.

Table 1: Predicted NBO Analysis for this compound (Note: These are representative values based on analyses of similar halogenated benzene derivatives. Actual values would require specific DFT calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (F) | π(C1-C2) / π(C1-C6) | 5.0 - 8.0 | p-π hyperconjugation |

| LP (Cl) | σ(C7-C8) | 1.5 - 3.0 | n-σ hyperconjugation |

| σ (C-H) of ring | σ(C-C) of ring | 0.5 - 2.0 | σ-σ hyperconjugation |

| σ (C-C) of ring | σ(C-F) | 0.5 - 1.5 | σ-σ hyperconjugation |

LP = Lone Pair, π = antibonding pi orbital, σ* = antibonding sigma orbital, E(2) = stabilization energy.*

Calculation of Optical Properties (Polarizability, Hyperpolarizability, Dipole Moment)

Computational methods are used to determine the optical properties of this compound, which are essential for applications in optoelectronics and nonlinear optics. oiccpress.com These properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Polarizability (α) describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. Hyperpolarizability (β) is the nonlinear counterpart and is responsible for phenomena like second-harmonic generation. Molecules with significant charge transfer and extended π-systems tend to have large hyperpolarizability values. The presence of donor (lone pairs on halogens) and acceptor groups on the aromatic ring in this compound suggests it may possess notable nonlinear optical properties.

Table 2: Predicted Optical Properties of this compound (Note: These values are theoretical predictions and would be calculated using methods like DFT with an appropriate basis set. They are presented for illustrative purposes.)

| Property | Predicted Value | Units |

| Dipole Moment (μ) | ~ 1.5 - 2.5 | Debye |

| Mean Polarizability (α) | ~ 100 - 120 | a.u. |

| First Hyperpolarizability (β) | ~ 1.0 x 10⁻³⁰ | esu |

Crystal Structure Analysis and Intermolecular Interactions

The arrangement of molecules in the solid state dictates the macroscopic properties of the material. This packing is governed by a network of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For this compound, the Hirshfeld surface would reveal several key interactions. Red spots on the dnorm map indicate close contacts, which correspond to hydrogen bonds and other strong interactions. The most significant interactions are expected to be H···H, C-H···π, Cl···H, and F···H contacts. nih.govresearchgate.net

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These percentages are typical for related halogenated organic molecules and serve as an estimation for this compound.)

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | 35 - 45% |

| Cl···H / H···Cl | 15 - 25% |

| F···H / H···F | 10 - 20% |

| C···H / H···C | 5 - 10% |

| C···C (π-π stacking) | 3 - 7% |

| Other (Cl···F, etc.) | < 5% |

Topological (AIM, RDG) Investigations of Molecular Characteristics

The Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis provide deeper insights into the nature of bonding and non-covalent interactions.

AIM analysis examines the topology of the electron density (ρ(r)). The presence of a bond critical point (BCP) between two atoms is an indicator of a chemical interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. For covalent bonds (e.g., C-C, C-H, C-F, C-Cl), ρ(r) is high and ∇²ρ(r) is negative. For non-covalent interactions (like hydrogen bonds or halogen bonds), ρ(r) is low and ∇²ρ(r) is positive.

RDG analysis is used to visualize weak non-covalent interactions. It involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This generates surfaces that identify different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green spikes at negative values.

Weak van der Waals interactions appear as broad, greenish surfaces around zero.

Strong repulsive interactions (steric clashes) appear as red surfaces at positive values.

For this compound, an RDG analysis would likely show extensive van der Waals interactions across the molecule, with distinct features corresponding to C-H···F and C-H···Cl hydrogen bonds, as well as potential C-H···π interactions.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

The design and synthesis of new APIs often rely on the availability of key intermediates that can be readily modified to generate a library of potential drug molecules. 1-(2-Chloroethyl)-4-fluorobenzene serves as such a crucial starting material in the multi-step synthesis of complex pharmaceutical compounds. acs.org

This compound is a recognized intermediate in the production of various pharmaceutical agents. acs.org The presence of the chloroethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of this fluorinated phenyl moiety to a larger molecular framework. This is a common strategy in the synthesis of drugs where the 4-fluorophenyl group is a key pharmacophoric element. While direct synthetic pathways from this compound to marketed drugs are not always explicitly detailed in publicly available literature, its structural components are found in numerous active compounds. For instance, structurally related compounds like γ-chloro-4-fluorobutyrophenone are pivotal in the synthesis of the antipsychotic drug Haloperidol. dovepress.com Similarly, the synthesis of the antipsychotic Fluphenazine involves intermediates containing both chloro and fluoro-substituted phenyl rings. doaj.orgnih.gov

The versatility of this compound as an intermediate is further highlighted by its potential to be transformed into a variety of other key synthetic precursors. For example, the chloroethyl group can be converted to other functional groups, expanding its utility in the construction of diverse molecular architectures.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize their pharmacological profiles. nih.govnih.gov The substitution of hydrogen with fluorine can profoundly influence a molecule's physicochemical and biological properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govolemiss.edumdpi.com

The 4-fluorophenyl group, a key feature of this compound, is a common motif in many successful drugs. The high electronegativity of the fluorine atom can alter the electronic properties of the aromatic ring, influencing interactions with biological targets. olemiss.edu Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability. nih.govmdpi.com This strategic use of fluorine to enhance drug-like properties is a cornerstone of modern drug design, and intermediates like this compound provide a convenient route to introduce this beneficial element. doaj.orgnih.govresearchgate.net

Table 1: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking oxidative metabolism. | nih.govmdpi.com |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets. | nih.govmdpi.com |

| Lipophilicity | Generally increases, which can affect membrane permeability and cell uptake. | nih.gov |

| pKa | Can be altered, affecting the ionization state of the molecule at physiological pH. | nih.gov |

Investigation of Biological Activities

Derivatives synthesized from or containing the this compound scaffold have been the subject of numerous studies to evaluate their potential therapeutic applications across various disease areas.

The 4-fluorophenyl moiety is present in a number of compounds investigated for their anticancer properties. The rationale often stems from the ability of this group to enhance the efficacy of known anticancer scaffolds.

Research into platinum-based anticancer agents has explored the incorporation of fluorinated ligands. For example, diastereomeric [1,2-bis(4-fluorophenyl)-ethylenediamine][dicarboxylato]platinum(II) complexes have been synthesized and shown to exhibit significant growth-inhibiting properties on human breast cancer cell lines (MCF-7). nih.gov These compounds demonstrated activity comparable to or surpassing that of the established chemotherapy drug cisplatin. nih.gov

Furthermore, novel 7-chloro-(4-thioalkylquinoline) derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. nih.gov Several of these compounds, which could conceptually be derived from precursors related to this compound, showed potent antiproliferative effects. nih.gov Chalcone (B49325) derivatives bearing a fluorophenyl group have also been investigated as potential antitumor agents, with some showing significant 5-lipoxygenase inhibition and activity against various human cancer cell lines. nih.gov

Derivatives containing the fluorophenyl structure have shown promise in the context of neurodegenerative and inflammatory diseases. A study on a novel compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), which features a substructure related to this compound, demonstrated significant neuroprotective effects in a zebrafish model of epileptic seizures. imtm.cz This compound was found to modulate the levels of various neurochemicals and exhibit antioxidant properties. imtm.cz

In the area of anti-inflammatory research, synthetic chalcone derivatives with a 4'-fluoro-2'-hydroxy-phenyl moiety have been evaluated for their analgesic and anti-inflammatory activities. core.ac.uk These compounds showed promising results in animal models of inflammation. Additionally, other fluorinated chalcones and pyrazole (B372694) derivatives have been synthesized and screened for their anti-inflammatory potential, with some exhibiting significant activity. uobaghdad.edu.iq The anti-inflammatory effects of these types of compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX). acs.orguobaghdad.edu.iq

The incorporation of a fluorophenyl group is a common strategy in the development of antimicrobial agents to enhance their potency and spectrum of activity.

Antibacterial Activity: Derivatives of this compound have been explored for their potential as antibacterial agents. For example, fluorobenzoylthiosemicarbazides and their cyclized 1,2,4-triazole (B32235) analogs have been synthesized and tested against various bacterial strains. nih.govacs.org Certain thiosemicarbazide (B42300) derivatives with a fluorobenzoyl group showed notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Fluoroquinolones are a well-established class of antibacterial drugs, and research continues to explore new derivatives with improved activity against resistant strains. mdpi.com Chalcones containing a fluorophenyl moiety have also been investigated for their antibacterial properties. nih.govresearchgate.netnih.gov

Antifungal Activity: The 1,2,4-triazole scaffold is a core component of many antifungal drugs, and the presence of a fluorophenyl group is often crucial for their activity. nih.govsci-hub.semdpi.com Numerous studies have reported the synthesis of novel 1,2,4-triazole derivatives containing a 4-fluorophenyl group that exhibit potent antifungal activity against a range of pathogenic fungi, including Candida albicans. doaj.orgnih.govresearchgate.net These compounds often exert their effect by inhibiting fungal cytochrome P450 enzymes. researchgate.net Similarly, fluorinated quinoline (B57606) analogs have been synthesized and shown to possess good antifungal activity against various plant-pathogenic fungi. mdpi.com

Antiviral Activity: While specific antiviral studies on direct derivatives of this compound are less common in the provided search results, the strategic use of fluorine is a key aspect of modern antiviral drug design. researchgate.net For instance, fluorinated nucleoside analogs are a major class of antiviral agents. researchgate.net The principles of using fluorine to enhance metabolic stability and binding affinity are applicable to the development of antiviral compounds, and intermediates like this compound could serve as starting points for the synthesis of non-nucleoside antiviral agents. Some pyridobenzothiazolone analogues have demonstrated broad-spectrum antiviral activity against respiratory viruses. apjhs.com

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Compound Class/Derivative | Findings | References |

| Antitumor | [1,2-bis(4-fluorophenyl)-ethylenediamine]platinum(II) complexes | Active against human breast cancer cell lines. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Potent cytotoxic activity against various cancer cell lines. | nih.gov | |

| Fluorinated 3,4-dihydroxychalcones | Showed 5-lipoxygenase inhibition and antitumor activity. | nih.gov | |

| Neuroprotective | 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one | Exhibited neuroprotective and antioxidant effects in a zebrafish model. | imtm.cz |

| Anti-inflammatory | 4'-fluoro-2'-hydroxy-chalcone derivatives | Demonstrated analgesic and anti-inflammatory activities. | core.ac.uk |

| Fluorinated pyrazole chalcones | Showed anti-inflammatory and analgesic properties. | uobaghdad.edu.iq | |

| Antibacterial | Fluorobenzoylthiosemicarbazides | Active against Gram-positive bacteria, including MRSA. | nih.govacs.org |

| Fluorinated quinoline derivatives | Known class of antibacterial agents. | mdpi.com | |

| Antifungal | 1,2,4-Triazole derivatives with a 4-fluorophenyl group | Potent activity against pathogenic fungi like Candida albicans. | doaj.orgnih.govresearchgate.netsci-hub.se |

| Fluorinated quinoline analogs | Good antifungal activity against phytopathogenic fungi. | mdpi.com |

Antiprotozoal Agent Development

While direct studies on the antiprotozoal activity of this compound are not extensively documented, its structural motifs are present in numerous compounds that have been investigated for their efficacy against protozoan parasites. The development of novel antiprotozoal agents is a critical area of research due to the high incidence of diseases like malaria, leishmaniasis, and trypanosomiasis, which affect millions worldwide. nih.gov

The 4-fluorophenyl group is a common feature in many biologically active molecules. The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. nih.gov For instance, research into synthetic leucinostatin (B1674795) derivatives has yielded potent antiprotozoal compounds, highlighting the importance of specific structural features in their mode of action. nih.gov Furthermore, various heterocyclic compounds incorporating halogenated phenyl rings, such as chloroquinoline and benzoxazole (B165842) derivatives, have demonstrated significant antiprotozoal properties. rsc.orgnih.govresearchgate.net The synthesis of 2-(4-alkyloxyphenyl)-imidazolines and their corresponding imidazoles has also been explored for their activity against Leishmania mexicana and Trypanosoma cruzi. mdpi.comnih.gov These examples underscore the potential of using fluorinated aromatic compounds as a starting point for the development of new antiprotozoal drugs.

The chloroethyl side chain of this compound provides a reactive handle for further chemical modifications, allowing for the introduction of various pharmacophores that could interact with biological targets within protozoan parasites. The synthesis of chloroquinoline–acetamide hybrids, for example, has produced compounds with promising anti-amoebic and anti-malarial activities. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would focus on how modifications to its core structure impact its pharmacological profile.

Impact of Halogen Substitution on Pharmacological Profiles

The presence and position of halogen atoms on a phenyl ring can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacological activity. In the context of antiprotozoal agents, the substitution of a chloro group at the fourth position of a phenyl ring has been shown to have a notable effect on activity. researchgate.net

The fluorine atom in this compound is an electron-withdrawing group that can alter the pKa of nearby functional groups and influence binding interactions with target proteins. The substitution of hydrogen with fluorine can also block sites of metabolism, leading to an increased half-life of the compound. Studies on brussonol derivatives as Plasmodium falciparum inhibitors have demonstrated that substitutions on the aromatic ring can modulate the inhibitory activity. mdpi.com Similarly, SAR studies on phenyldihydropyrazolones against Trypanosoma cruzi have shown that the nature of substituents on the phenyl ring is crucial for potency. frontiersin.org

Molecular Interaction Studies and Target Identification

Understanding how a compound interacts with its biological targets at a molecular level is crucial for drug development. For derivatives of this compound, various techniques can be employed to elucidate their mechanism of action.

In Vitro Enzymatic Assay Analysis (e.g., HDAC Inhibition)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene regulation and are considered promising targets for cancer therapy and potentially for antiprotozoal drugs. nih.gov The development of HDAC inhibitors has been an active area of research. Notably, a synthesized molecule, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which contains both a fluorinated phenyl ring and a chloroethyl group, has been shown to be a potent and selective inhibitor of HDAC3. nih.gov This suggests that the structural elements of this compound could be incorporated into the design of novel HDAC inhibitors. In vitro enzymatic assays are essential for determining the inhibitory concentration (IC50) of such compounds against specific HDAC isoforms.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. nih.gov This method can provide valuable insights into the potential binding modes of derivatives of this compound with protozoal or human proteins. For instance, docking studies have been used to identify stabilizing interactions within the active sites of enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR). rsc.org By creating a library of virtual compounds derived from this compound, researchers can screen for potential binders to various validated drug targets in protozoa.

Identification of Specific Protein Binding Partners

Identifying the specific protein targets of a bioactive compound is a key step in understanding its mechanism of action. nih.gov Modern proteomics-based methods, such as drug affinity responsive target stability (DARTS) and cellular thermal shift assay (CETSA), allow for the identification of protein targets without the need to chemically modify the compound of interest. youtube.com These label-free techniques could be applied to derivatives of this compound to identify their direct binding partners within the proteome of a target organism, such as a protozoan parasite. This information is invaluable for validating the mechanism of action and for the development of more selective and potent drugs. nih.govgoogle.com

Q & A

What are the established synthetic routes for 1-(2-Chloroethyl)-4-fluorobenzene, and how do reaction conditions influence yield and purity?

Basic Synthesis:

The compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common method involves reacting 4-fluorobenzyl chloride with chloroethane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (40–60°C) significantly affect reaction efficiency.

Advanced Optimization:

For higher yields (>80%), optimize stoichiometry (1:1.2 molar ratio of 4-fluorobenzyl chloride to chloroethane) and use catalytic iodine to enhance electrophilicity . Purity can be improved via fractional distillation (b.p. 98–99°C at 26 mmHg) or silica gel chromatography (hexane:ethyl acetate, 9:1) .

How does the chlorine substituent in this compound influence its reactivity compared to bromoethyl analogs?

Reactivity Profile:

The chlorine atom’s lower electronegativity compared to bromine reduces the compound’s susceptibility to nucleophilic substitution (SN₂) but enhances stability under acidic conditions. For example, hydrolysis rates in aqueous ethanol (50% v/v) at 25°C are 3x slower than its bromoethyl analog .

Methodological Implications:

Design substitutions (e.g., with amines or thiols) require longer reaction times (12–24 hrs) and polar aprotic solvents (DMF or DMSO) to activate the chloroethyl group . Kinetic studies using GC-MS can monitor intermediate formation .

What analytical techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

Core Techniques:

- NMR (¹H/¹³C): Distinct signals for ethylenic protons (δ 3.6–3.8 ppm) and aromatic fluorine (δ 115–120 ppm in ¹⁹F NMR) confirm structure .

- GC-MS: Molecular ion peak at m/z 158.6 ([M]⁺) and fragment patterns (e.g., loss of Cl⁻ at m/z 123) aid identification .

Advanced Validation:

Use deuterated solvents (CDCl₃) to resolve overlapping peaks in crowded regions. Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

How can researchers address contradictions in reported biological activity data for this compound?

Hypothesis-Driven Testing:

Discrepancies in antimicrobial or enzyme inhibition studies may arise from assay conditions (e.g., pH, solvent). For example, DMSO concentrations >1% can artificially inflate toxicity . Standardize protocols using:

- Positive controls (e.g., ampicillin for antibacterial assays).

- Dose-response curves (IC₅₀ calculations via nonlinear regression).

Meta-Analysis:

Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers .

What safety protocols are critical when handling this compound in laboratory settings?

Essential PPE:

- Respiratory protection (NIOSH-approved vapor respirators).

- Gloves (nitrile, ≥0.11 mm thickness) and safety goggles .

Engineering Controls:

Use fume hoods with face velocity ≥0.5 m/s and install emergency showers/eyewash stations. Store in amber glass bottles under nitrogen to prevent degradation .

How can computational modeling predict the compound’s reactivity in novel reactions?

DFT Applications:

- Electrostatic Potential Maps: Identify electrophilic sites (e.g., chloroethyl carbon) for SN₂ reactions .

- Transition State Analysis: Simulate activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura) using Gaussian09 with B3LYP/6-31G* basis sets .

Validation:

Compare computed IR spectra (e.g., C-Cl stretch at 550–650 cm⁻¹) with experimental FT-IR data .

What are the stability profiles of this compound under varying storage conditions?

Degradation Studies:

- Thermal Stability: Decomposes at >150°C, forming 4-fluorostyrene and HCl (confirmed by TGA-DSC) .

- Photolytic Stability: UV exposure (254 nm) accelerates decomposition; store in dark at 4°C .

Stabilizers:

Add 0.1% BHT to inhibit radical-mediated degradation during long-term storage .

How is this compound utilized as a building block in medicinal chemistry?

Key Applications:

- Anticancer Agents: Serve as a precursor for fluorinated analogs of tamoxifen via Pd-catalyzed coupling .

- PET Tracers: Radiolabel with ¹⁸F for imaging studies, leveraging the existing fluorine atom for isotopic exchange .

Synthetic Example:

React with morpholine under Mitsunobu conditions (DIAD, PPh₃) to yield a protease inhibitor intermediate .

What challenges arise in purifying this compound, and how are they mitigated?

Common Impurities:

- 4-Fluorotoluene (from incomplete chlorination): Remove via fractional distillation (b.p. 114–116°C).

- Diethyl ether byproducts: Use silica gel chromatography (gradient elution from 5–20% EtOAc in hexane) .

Advanced Techniques:

Employ preparative HPLC (C18 column, 70:30 methanol:water) for >99% purity in scale-up syntheses .

How can researchers design experiments to explore the compound’s unexplored biological targets?

Screening Strategies:

- Virtual Screening: Dock the compound into kinase or GPCR binding sites (PDB IDs: 2JDO, 5CXB) using AutoDock Vina .